Methyl 2-(pyrimidin-4-yl)nicotinate
Description
Methyl 2-(pyrimidin-4-yl)nicotinate is a pyridine-based heterocyclic compound featuring a pyrimidine substituent at the 2-position of the nicotinic acid methyl ester scaffold. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for kinase inhibitors or other bioactive molecules. Its synthesis typically involves coupling reactions between pyrimidine derivatives and nicotinate esters under catalytic conditions.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 2-pyrimidin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)8-3-2-5-13-10(8)9-4-6-12-7-14-9/h2-7H,1H3 |
InChI Key |
XNLHYLGOJOYLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most relevant structural analog in the provided evidence is Methyl 2-aminoisonicotinate (). Below is a comparative analysis based on available
Key Differences
In contrast, the amino group in Methyl 2-aminoisonicotinate offers nucleophilic reactivity for further derivatization . The ester position differs: the target compound’s ester is at the nicotinate position (3-carboxylate), whereas Methyl 2-aminoisonicotinate’s ester is at the 4-position of the pyridine ring .
Electronic Properties: Pyrimidine’s electron-deficient nature may reduce the electron density of the pyridine ring in the target compound, affecting its reactivity in electrophilic substitution reactions. Methyl 2-aminoisonicotinate, with an electron-donating amino group, may exhibit contrasting electronic behavior .
Potential Applications: this compound’s pyrimidine moiety aligns with motifs seen in kinase inhibitors (e.g., EGFR or CDK inhibitors). Methyl 2-aminoisonicotinate’s amino group could facilitate its use in coordination chemistry or as a precursor for amide coupling .
Limitations of Available Evidence
The provided evidence lacks critical data for a robust comparison:
- No experimental data (e.g., solubility, stability, or biological activity) are available for either compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
